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Introduction
The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover

protein-protein interactions (PPIs) in vivo.[1][2][3] This method is based on the modular nature

of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional

activation domain (AD).[2] When these domains are brought into proximity, they can activate

the transcription of a downstream reporter gene.[2][3] In a Y2H screen, a "bait" protein of

interest is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the

bait and a prey protein interact, the BD and AD are brought together, leading to the expression

of reporter genes that allow for selection and quantification of the interaction.[3]

Translin is a highly conserved DNA and RNA binding protein implicated in a variety of critical

cellular processes, including RNA metabolism, transcriptional regulation, and the DNA damage

response. It is known to form a heteromeric complex with the Translin-associated factor X

(TRAX). Identifying novel protein interactors of Translin is crucial for further elucidating its

molecular functions and its role in disease pathways, which can inform drug development

efforts.

These application notes provide a detailed protocol for performing a yeast two-hybrid screen

using human Translin as the bait protein to identify novel interacting partners from a human
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cDNA library.

Experimental Principles
The GAL4-based yeast two-hybrid system is a widely used method. In this system, the GAL4

transcription factor is split into its two functional domains: the DNA-binding domain (GAL4-BD)

and the activation domain (GAL4-AD). The bait protein (Translin) is cloned into a vector as a

fusion with the GAL4-BD. A cDNA library, representing a pool of potential interacting proteins, is

cloned into a separate vector as fusions with the GAL4-AD. When both plasmids are co-

expressed in a suitable yeast reporter strain, an interaction between the Translin bait and a

prey protein from the library will reconstitute a functional GAL4 transcription factor. This

reconstituted factor then binds to the upstream activating sequence (UAS) of reporter genes,

such as HIS3, ADE2, and lacZ, enabling yeast growth on selective media and providing a

colorimetric signal for confirmation.

Data Presentation: Identifying Translin Interactors
Following a successful yeast two-hybrid screen, positive interactions are typically validated

through re-streaking on selective media and a quantitative assay, such as a β-galactosidase

assay. The results can be summarized in a table to compare the relative strength of the

interactions.

Table 1: Hypothetical Results of a Yeast Two-Hybrid Screen with Human Translin as Bait
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Prey
Protein
Identified

Gene
Symbol

Putative
Function

Growth on -
His/-Ade
Medium

β-
Galactosida
se Activity
(Miller
Units)

Interaction
Strength

Translin-

associated

factor X

TRAX

Component

of the C3PO

complex,

RNA

silencing

+++ 150.5 ± 12.3 Strong

Heterogeneo

us nuclear

ribonucleopro

tein A1

HNRNPA1

RNA binding,

mRNA

processing

and transport

++ 85.2 ± 9.8 Moderate

Poly(A)-

binding

protein

cytoplasmic 1

PABPC1

Binds to the

poly(A) tail of

mRNA,

translation

initiation

++ 78.9 ± 7.5 Moderate

DNA repair

protein

XRCC5

XRCC5

Ku80, non-

homologous

end joining

DNA repair

+ 45.1 ± 5.1 Weak

Ribosomal

protein S3
RPS3

Ribosomal

component,

DNA repair

+ 39.8 ± 4.2 Weak

Negative

Control

(Lamin)

LAM

Nuclear

lamina

component

(unrelated)

- 2.1 ± 0.5 None
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Positive

Control (p53

+ SV40 T-

antigen)

TP53/SV40-T
Known strong

interactors
+++ 180.2 ± 15.6 Strong

Note: This table presents hypothetical data for illustrative purposes. The β-galactosidase

activity is represented as mean ± standard deviation from three independent experiments.

Experimental Protocols
This section provides a detailed methodology for performing a yeast two-hybrid screen with

Translin as the bait.

Protocol 1: Bait Plasmid Construction and Validation
Bait Vector Construction:

The full-length human Translin cDNA is amplified by PCR using primers that add

appropriate restriction sites for cloning into the pGBKT7 vector (which contains the GAL4

DNA-binding domain).

The PCR product and the pGBKT7 vector are digested with the corresponding restriction

enzymes.

The digested insert and vector are ligated using T4 DNA ligase.

The ligation product is transformed into E. coli for plasmid amplification and selection on

appropriate antibiotic plates.

Plasmid DNA is isolated from several colonies and the insertion of the Translin cDNA is

confirmed by restriction digest and Sanger sequencing.

Bait Autoactivation and Toxicity Test:

The confirmed pGBKT7-Translin plasmid is transformed into a suitable yeast reporter

strain (e.g., AH109 or Y2HGold).
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Transformants are plated on SD/-Trp medium to select for the presence of the bait

plasmid.

Colonies are then replica-plated onto SD/-Trp/-His and SD/-Trp/-Ade selective media.

The plates are incubated at 30°C for 3-5 days.

A bait that does not auto-activate will not grow on the selective media. If growth is

observed, the bait is considered an auto-activator and may require the use of a more

stringent reporter strain or the addition of 3-amino-1,2,4-triazole (3-AT) to suppress leaky

HIS3 expression.

Toxicity is assessed by comparing the growth of yeast containing pGBKT7-Translin to

yeast containing the empty pGBKT7 vector on SD/-Trp plates.

Protocol 2: Yeast Two-Hybrid Library Screening
Yeast Mating:

A large-scale transformation of a pre-transformed human cDNA library (in a pGADT7-

based vector, containing the GAL4 activation domain) in a yeast strain of the opposite

mating type (e.g., Y187) is performed, or a pre-transformed library is used directly.

A single colony of the yeast strain containing the pGBKT7-Translin bait is inoculated into

50 mL of SD/-Trp liquid medium and grown overnight at 30°C with shaking.

The bait culture is then mixed with an aliquot of the prey library culture.

The mixture is incubated in a sterile 2L flask at 30°C with gentle agitation for 20-24 hours

to allow for mating.

Selection of Diploids and Interaction Screening:

The mating culture is plated onto high-stringency selective medium (SD/-Trp/-Leu/-His/-

Ade). SD/-Trp/-Leu selects for diploid yeast containing both bait and prey plasmids. The

absence of His and Ade selects for yeast where a protein-protein interaction has occurred,

activating the HIS3 and ADE2 reporter genes.
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The plates are incubated at 30°C for 5-10 days, and colonies that appear are considered

positive interactors.

Protocol 3: Confirmation of Positive Interactions and
Plasmid Rescue

β-Galactosidase Colony-Lift Filter Assay:

Positive colonies from the selective plates are patched onto a fresh high-stringency plate

and allowed to grow for 2-3 days.

A sterile filter paper is placed over the colonies to lift them.

The filter is then submerged in liquid nitrogen to permeabilize the yeast cells.

The filter is placed in a petri dish containing a substrate solution (e.g., X-gal).

The development of a blue color indicates a positive interaction.

Plasmid Rescue and Identification of Prey:

Yeast colonies that are positive on high-stringency media and in the β-galactosidase assay

are grown in SD/-Leu liquid culture.

Total yeast plasmid DNA is isolated.

The isolated plasmids are transformed into E. coli to amplify the prey plasmid (pGADT7-

prey).

The prey plasmid is then isolated from E. coli and the cDNA insert is identified by Sanger

sequencing.

Protocol 4: Quantitative β-Galactosidase Liquid Assay
Culture Preparation:

Yeast strains co-transformed with the bait (pGBKT7-Translin) and each putative interacting

prey plasmid are grown to mid-log phase in the appropriate selective liquid medium.[4]
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Cell Lysis and Enzyme Assay:

A defined volume of each culture is harvested, and the cells are lysed.

The cell lysate is incubated with a chromogenic substrate for β-galactosidase, such as o-

nitrophenyl-β-D-galactopyranoside (ONPG).[5]

The reaction is stopped, and the absorbance is measured at 420 nm.

Calculation of Miller Units:

β-galactosidase activity is quantified in Miller units, which normalizes the enzyme activity

to the cell density and reaction time.[5] The formula is: Miller Units = (1000 * A420) / (t * V

* OD600) where:

A420 is the absorbance at 420 nm.

t is the reaction time in minutes.

V is the volume of culture used in ml.

OD600 is the optical density of the culture at 600 nm.
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Caption: Workflow of the yeast two-hybrid screening process.

Translin Interaction Pathway
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Caption: Hypothetical interaction network for Translin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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